(Z)-3-Hydroxy-6-nonenoic Acid

Description

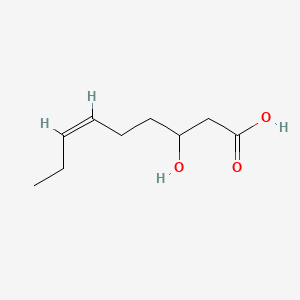

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-hydroxynon-6-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-5-6-8(10)7-9(11)12/h3-4,8,10H,2,5-7H2,1H3,(H,11,12)/b4-3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWZUPUHFRKCCB-ARJAWSKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCC(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCC(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Z)-3-Hydroxy-6-nonenoic Acid: A Technical Guide to its Origins, Synthesis, and Biological Significance

Abstract

(Z)-3-Hydroxy-6-nonenoic acid is a monounsaturated hydroxy fatty acid whose specific discovery and origins are not extensively documented in readily available scientific literature. However, by examining the broader class of 3-hydroxy fatty acids (3-HFAs), we can infer its likely microbial origins, plausible biosynthetic pathways, and potential biological activities. This technical guide provides an in-depth overview of this compound, synthesizing information on its probable natural context, potential synthetic routes, and methods for its characterization. The guide is intended for researchers, scientists, and professionals in drug development interested in the underexplored field of specialized fatty acids.

Introduction: The Emerging Significance of 3-Hydroxy Fatty Acids

3-Hydroxy fatty acids (3-HFAs) are a diverse class of molecules found across various biological systems, from bacteria and fungi to plants and marine invertebrates. In bacteria, they are well-known constituents of lipopolysaccharides (LPS) in Gram-negative bacteria, where they play a crucial structural role in the lipid A moiety. Beyond their structural functions, 3-HFAs are increasingly recognized for their diverse biological activities, including antifungal properties and their role as signaling molecules in plant immunity. Medium-chain 3-HFAs, in particular, have been shown to trigger defense responses in plants, highlighting their potential as biocontrol agents in agriculture. The specific molecule, this compound, with its nine-carbon chain, a hydroxyl group at the C-3 position, and a cis-double bond at the C-6 position, represents an intriguing yet understudied member of this class.

Postulated Natural Origin and Biosynthesis

While a specific organism that produces this compound has not been definitively identified in the reviewed literature, the structural features of this molecule strongly suggest a microbial origin, likely bacterial. Many bacteria are known to produce a wide array of saturated and unsaturated 3-HFAs.

A Plausible Biosynthetic Pathway

The biosynthesis of this compound can be postulated based on the well-established principles of fatty acid synthesis and modification. The pathway likely involves the following key steps:

-

Chain Initiation and Elongation: The carbon backbone is assembled via the fatty acid synthase (FAS) system, starting with acetyl-CoA and undergoing iterative cycles of condensation, reduction, and dehydration with malonyl-CoA as the elongating unit.

-

Introduction of the 3-Hydroxy Group: The 3-hydroxy functionality is a key intermediate in the fatty acid elongation cycle. In a typical FAS cycle, the β-ketoacyl-ACP intermediate is reduced to a 3-hydroxyacyl-ACP. In the biosynthesis of 3-HFAs as final products, this intermediate may be diverted from the main FAS pathway before dehydration.

-

Introduction of the (Z)-6 Double Bond: The cis-double bond at the C-6 position is likely introduced by a specific fatty acid desaturase. These enzymes typically act on acyl-ACP or acyl-CoA substrates. The timing of desaturation relative to the release of the fatty acid from the FAS complex can vary.

The following diagram illustrates a hypothetical biosynthetic pathway:

Caption: Hypothetical biosynthetic pathway of this compound.

Synthesis and Characterization

While the natural discovery of this compound is not well-documented, its chemical structure is amenable to synthetic production. Commercial suppliers offer this compound, indicating that synthetic routes have been established, although they are not detailed in publicly available literature.

Potential Synthetic Strategies

Based on the synthesis of structurally similar hydroxy fatty acids, several strategies could be employed for the chemical synthesis of this compound. A plausible retrosynthetic analysis would disconnect the molecule at key functional groups, suggesting the following potential approaches:

-

Alkylation of a β-hydroxy ester synthon: This approach would involve the preparation of a chiral β-hydroxy ester, which could then be alkylated with a suitable C6 electrophile containing a Z-configured double bond.

-

Wittig or Horner-Wadsworth-Emmons reaction: A C3 aldehyde synthon could be reacted with a C6 ylide to construct the C-C backbone and introduce the double bond. The stereochemistry of the double bond can be controlled by the choice of reagents and reaction conditions.

-

Ring-opening of a suitable lactone: A substituted γ-lactone could be opened to reveal the carboxylic acid and a precursor to the hydroxyl group and the unsaturated tail.

The following diagram outlines a generalized synthetic workflow:

Caption: Generalized workflow for the chemical synthesis of this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques:

| Technique | Information Provided |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern for structural confirmation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR provide detailed information about the carbon skeleton, the position and stereochemistry of the hydroxyl group, and the configuration of the double bond. |

| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretch) and the hydroxyl group (O-H stretch). |

| Gas Chromatography (GC) | Used for separation and purity assessment, often after derivatization to more volatile esters (e.g., methyl esters). |

| High-Performance Liquid Chromatography (HPLC) | For purification and quantification of the final product. |

Table 1: Analytical techniques for the characterization of this compound.

Potential Biological Activity and Research Applications

While specific biological studies on this compound are scarce, the known activities of related medium-chain 3-HFAs provide a strong basis for predicting its potential roles and applications.

-

Plant Immunity Elicitor: Medium-chain 3-HFAs are recognized as microbe-associated molecular patterns (MAMPs) that can trigger pattern-triggered immunity (PTI) in plants. This suggests that this compound could have applications in agriculture as a natural and biodegradable plant defense activator.

-

Antimicrobial Agent: Various 3-HFAs have demonstrated antifungal and antibacterial activity. The specific spectrum of activity for this compound would need to be determined experimentally, but it represents a potential lead for the development of new antimicrobial agents.

-

Biosurfactant Precursor: 3-HFAs are the lipid moiety of rhamnolipids, a class of potent biosurfactants produced by bacteria like Pseudomonas aeruginosa. This suggests a potential role for this compound in the biosynthesis of novel biosurfactants with applications in bioremediation, enhanced oil recovery, and as emulsifiers in the food and cosmetic industries.

Future Directions and Conclusion

This compound represents a largely unexplored molecule within the fascinating class of hydroxy fatty acids. While its specific discovery and natural origins remain to be fully elucidated, its chemical structure strongly points towards a microbial source and a biosynthetic pathway rooted in fatty acid metabolism. The predicted biological activities, particularly in plant immunity and as a potential antimicrobial, make it a compelling target for future research.

Key areas for future investigation include:

-

Screening of microbial sources: A systematic screening of bacteria and fungi, particularly those from underexplored environments, could lead to the identification of natural producers of this compound.

-

Elucidation of the specific biosynthetic pathway: Once a producing organism is identified, genetic and biochemical studies can be employed to characterize the specific enzymes responsible for its synthesis.

-

Total synthesis and biological evaluation: The development of an efficient and stereocontrolled total synthesis would provide the necessary quantities of pure material for comprehensive biological testing, confirming its predicted activities and exploring new therapeutic or agricultural applications.

References

At present, specific peer-reviewed articles detailing the discovery, origin, and biological activity of this compound are not prominently available in the searched scientific databases. The information presented is synthesized from the broader knowledge of fatty acid biosynthesis and the biological roles of structurally similar molecules. Commercial availability can be confirmed through chemical supplier catalogs.

(Z)-3-Hydroxy-6-nonenoic Acid: A Technical Guide to Investigating its Potential as a Quorum Sensing Modulator

Abstract: Bacterial communication, or quorum sensing (QS), governs collective behaviors such as biofilm formation and virulence, making it a prime target for novel antimicrobial strategies.[1][2][3][4] This guide explores the intriguing possibility of (Z)-3-hydroxy-6-nonenoic acid as a modulator of these signaling pathways. While not a classically recognized autoinducer, its structural features suggest a potential role in bacterial communication. We present a conceptual framework and detailed experimental protocols for researchers and drug development professionals to systematically investigate this hypothesis. This document serves as a roadmap for elucidating the molecule's biological activity, from its synthesis and characterization to its effects on gene expression and biofilm development.

Part 1: The Conceptual Framework: Why Investigate this compound?

Quorum sensing is a sophisticated mechanism of gene regulation in response to cell-population density, mediated by small, diffusible signal molecules called autoinducers.[2] The accumulation of these molecules at high cell densities triggers a coordinated change in gene expression throughout the population, leading to phenotypes that are most effective when undertaken by a group.[1][5] These processes include the formation of biofilms, the production of virulence factors, and the development of antibiotic resistance.[3][6][7]

The chemical diversity of autoinducers is vast. Gram-negative bacteria commonly utilize N-acyl-homoserine lactones (AHLs), while Gram-positive bacteria often employ modified oligopeptides.[2] However, the discovery of novel signaling molecules is an ongoing endeavor. The disruption of QS, a strategy known as quorum quenching, is a promising approach for the development of new therapeutics that can mitigate bacterial pathogenicity without exerting selective pressure for resistance.[8][9]

This compound, while not a canonical autoinducer, possesses structural motifs—a hydroxyl group and a carboxylic acid—that could enable it to interact with bacterial signaling networks. Its fatty acid-like structure is of particular interest, as fatty acids and their derivatives are known to possess antimicrobial properties and can influence bacterial physiology.[10] We hypothesize that this molecule could act as a competitive inhibitor of autoinducer synthases or receptors, or perhaps as a signaling molecule in its own right in an as-yet-uncharacterized pathway.

Part 2: Physicochemical Properties and Synthesis

A thorough understanding of the subject molecule is paramount. Here, we summarize its known properties and a generalized synthetic approach.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₃ | N/A |

| Molecular Weight | 172.22 g/mol | N/A |

| CAS Number | 1263035-69-3 | [11] |

| Synonyms | 3-Hydroxy-6(Z)-nonenoic acid, 3-Hydroxy-6-cis-Nonenoic acid | [11][12] |

| Physical State | Not specified (likely a liquid or low-melting solid) | N/A |

| Solubility | Expected to be soluble in organic solvents and aqueous base. | N/A |

Conceptual Synthetic Pathway

The synthesis of hydroxylated fatty acids can be achieved through various organic chemistry methodologies. A common approach involves the stereoselective synthesis to obtain specific enantiomers, which can be critical for biological activity.[13] For this compound, a plausible synthetic route could involve the following key steps, adapted from established methods for similar molecules:[14][15]

-

Aldol Condensation: Reaction of a suitable C6 aldehyde containing a Z-configured double bond with an enolate of a protected acetic acid equivalent.

-

Stereoselective Reduction: If a racemic mixture is obtained from the aldol reaction, a chiral reducing agent can be employed to achieve the desired stereochemistry at the C3 hydroxyl group.

-

Deprotection: Removal of any protecting groups to yield the final product.

The purification of the final compound would likely involve column chromatography followed by characterization using NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Part 3: Experimental Roadmap for Investigating Quorum Sensing Activity

This section outlines a series of experiments designed to systematically test the hypothesis that this compound modulates quorum sensing.

Initial Screening: Biosensor-Based Assays

The initial step is to determine if the molecule has any effect on known QS systems. This can be efficiently achieved using bacterial biosensor strains. These are genetically modified bacteria that produce a measurable signal, such as light or color, in response to the activation of a specific QS pathway.

-

Bacterial Strains: Utilize a panel of well-characterized AHL biosensor strains, such as Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026.[16]

-

Culture Preparation: Grow the biosensor strains to the mid-logarithmic phase in appropriate liquid media.

-

Assay Setup: In a 96-well microtiter plate, add the biosensor culture. To different wells, add:

-

A known AHL autoinducer (positive control).

-

This compound at a range of concentrations.

-

A combination of the known AHL and this compound at various concentrations.

-

A vehicle control (the solvent used to dissolve the test compound).

-

-

Incubation: Incubate the plate at the optimal growth temperature for the biosensor strain.

-

Data Acquisition: Measure the output signal (e.g., β-galactosidase activity for A. tumefaciens or violacein production for C. violaceum) at regular intervals.

-

Analysis: A decrease in the signal in the presence of the known AHL and the test compound would suggest inhibitory activity. An increase in the signal in the absence of a known AHL would suggest that the test compound itself can activate the QS receptor.

Diagram 1: Experimental Workflow for QS Inhibitor Screening

Caption: Workflow for screening this compound for QS modulation.

Elucidating the Mechanism: Target Identification

If the initial screening suggests QS modulation, the next step is to identify the molecular target.

Caption: Potential mechanisms of QS inhibition by a novel molecule.

-

Protein Expression and Purification: Clone, express, and purify the target QS receptor protein (e.g., LasR from Pseudomonas aeruginosa).

-

Isothermal Titration Calorimetry (ITC): Use ITC to measure the heat change upon binding of this compound to the purified receptor. This will determine the binding affinity (K_d) and thermodynamics of the interaction.

-

Competitive Binding Assay: Perform a competitive binding assay using a fluorescently labeled native autoinducer. The displacement of the fluorescent ligand by the test compound can be measured by fluorescence polarization.

Phenotypic Assays: Impact on Bacterial Behavior

Ultimately, the relevance of a QS modulator lies in its ability to alter bacterial phenotypes.

-

Bacterial Strain: Use a wild-type pathogenic bacterium known to form biofilms in a QS-dependent manner, such as Pseudomonas aeruginosa PAO1.

-

Assay Setup: In a 96-well microtiter plate, grow the bacteria in a suitable medium in the presence of varying concentrations of this compound. Include a vehicle control and a positive control (a known biofilm inhibitor).

-

Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

-

Quantification:

-

Remove the planktonic cells by washing the wells.

-

Stain the adherent biofilm with crystal violet.

-

Solubilize the stain with an appropriate solvent (e.g., ethanol or acetic acid).

-

Measure the absorbance of the solubilized stain, which is proportional to the biofilm biomass.

-

-

Analysis: A dose-dependent reduction in absorbance indicates inhibition of biofilm formation.

-

Bacterial Strain and Culture: Grow the pathogenic strain (e.g., P. aeruginosa PAO1) to the stationary phase in the presence of this compound.

-

Supernatant Collection: Centrifuge the cultures and collect the cell-free supernatant.

-

Enzymatic Assays: Quantify the activity of key QS-regulated virulence factors in the supernatant. For P. aeruginosa, this could include:

-

Elastase: Measure the degradation of elastin-Congo red.

-

Pyocyanin: Extract with chloroform and measure absorbance at 520 nm.

-

-

Analysis: Compare the virulence factor production in treated cultures to that of the untreated control.

Analytical Validation: LC-MS/MS Quantification of Autoinducers

To confirm that the observed phenotypic changes are due to the modulation of QS signaling, it is crucial to measure the levels of native autoinducers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[17][18][19]

-

Sample Preparation: Grow the bacterial culture with and without this compound. Centrifuge the culture and collect the supernatant.

-

Extraction: Perform a liquid-liquid extraction of the supernatant with an organic solvent (e.g., acidified ethyl acetate) to isolate the autoinducers.

-

LC-MS/MS Analysis:

-

Separate the extracted compounds using a suitable C18 reverse-phase HPLC column.

-

Detect and quantify the autoinducers using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[18][19] Specific parent-daughter ion transitions for the target autoinducers should be used for sensitive and specific detection.[17]

-

-

Data Analysis: Compare the levels of autoinducers in the treated and untreated samples. A decrease in autoinducer concentration would suggest inhibition of their synthesis, while an accumulation might indicate a blockage of their transport or degradation.

Part 4: Implications for Drug Development

The identification of a novel QS modulator like this compound could have significant implications for the development of new anti-infective therapies.[20][21][22] By disrupting bacterial communication, such a molecule could:

-

Reduce virulence: Attenuate the pathogenicity of bacteria without killing them, thereby reducing the selective pressure for resistance development.[20]

-

Inhibit biofilm formation: Prevent the formation of these resilient communities, making bacteria more susceptible to conventional antibiotics and host immune responses.[7][23]

-

Enhance antibiotic efficacy: When used in combination with traditional antibiotics, QS inhibitors can potentially restore the susceptibility of resistant strains.[9]

The experimental framework provided in this guide offers a clear path to validating this compound as a potential lead compound for such "anti-virulence" drugs. Further studies would involve medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, as well as in vivo studies to assess its efficacy in animal models of infection.

References

-

Quorum sensing - Wikipedia. [Link]

-

Quorum sensing in bacteria - PubMed. [Link]

-

Newly discovered bacterial communication system aids antimicrobial resistance - MIT News. [Link]

-

Analytical Approaches for the Identification of Quorum Sensing Molecules - ResearchGate. [Link]

-

How Quorum Sensing Works - American Society for Microbiology. [Link]

-

Link Between Bacteria Metabolism and Communication Could Pave Way for New Drugs . [Link]

-

quorum sensing | Bacterial Communication, Signaling & Regulation - Britannica. [Link]

-

Quorum sensing: how bacteria communicate by Bonnie Bassler - Learn overview - Cell biology. [Link]

-

Bacterial communication ("quorum sensing") via ligands and receptors: a novel pharmacologic target for the design of antibiotic drugs - PubMed. [Link]

-

LC-MS/MS Quantitative Analysis of Quorum Sensing Signal Molecules . [Link]

-

Link between bacteria metabolism and communication could pave way for new antivirulence drugs . [Link]

-

Bacterial communication and group behavior - PMC - NIH. [Link]

-

LC-MS/MS quantitative analysis of quorum sensing signal molecules - PubMed. [Link]

-

Chapter 12: Molecular Identification and Detection of Quorum Quenching Pathogenic Microorganisms - RSC book. [Link]

-

Methods for Measuring the Production of Quorum Sensing Signal Molecules . [Link]

-

(Z)-3-Hydroxynon-6-enoic acid - Genome Context. [Link]

-

A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa - PMC - PubMed Central. [Link]

-

Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community - PMC - NIH. [Link]

-

Inhibition of the Quorum Sensing System, Elastase Production and Biofilm Formation in Pseudomonas aeruginosa by Psammaplin A and Bisaprasin - PubMed Central. [Link]

-

Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC. [Link]

-

Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies - MDPI. [Link]

-

Quorum Sensing Regulates Bacterial Processes That Play a Major Role in Marine Biogeochemical Cycles - Frontiers. [Link]

-

Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms . [Link]

-

Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids - NIH. [Link]

-

Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - MDPI. [Link]

-

The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid - PMC - PubMed Central. [Link]

-

Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids - Frontiers. [Link]

Sources

- 1. Quorum sensing - Wikipedia [en.wikipedia.org]

- 2. Quorum sensing in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How Quorum Sensing Works [asm.org]

- 4. Quorum sensing | Bacterial Communication, Signaling & Regulation | Britannica [britannica.com]

- 5. Quorum Sensing | Bacterial Communication | by Bonnie Bassler [explorebiology.org]

- 6. Newly discovered bacterial communication system aids antimicrobial resistance | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 7. Bacterial communication and group behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the Quorum Sensing System, Elastase Production and Biofilm Formation in Pseudomonas aeruginosa by Psammaplin A and Bisaprasin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labmix24.com [labmix24.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids [frontiersin.org]

- 16. books.rsc.org [books.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. LC-MS/MS Quantitative Analysis of Quorum Sensing Signal Molecules | Springer Nature Experiments [experiments.springernature.com]

- 19. LC-MS/MS quantitative analysis of quorum sensing signal molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rdworldonline.com [rdworldonline.com]

- 21. Bacterial communication ("quorum sensing") via ligands and receptors: a novel pharmacologic target for the design of antibiotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Link between bacteria metabolism and communication could pave way for new antivirulence drugs [analytica-world.com]

- 23. Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of (Z)-3-Hydroxy-6-nonenoic Acid

Foreword

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical and biological research. This guide provides a comprehensive, in-depth technical framework for the structure elucidation of (Z)-3-Hydroxy-6-nonenoic Acid. Moving beyond a simple recitation of methods, this document delves into the strategic reasoning behind experimental choices, integrating advanced spectroscopic techniques with synthetic chemistry to provide a self-validating system for structural confirmation. The principles and protocols outlined herein are designed to be broadly applicable to the structural determination of other novel fatty acids and natural products.

Introduction to this compound

This compound is a nine-carbon unsaturated fatty acid characterized by a hydroxyl group at the C-3 position and a cis (or Z) double bond between C-6 and C-7. While its specific biological role is a subject of ongoing research, the presence of both hydroxyl and vinyl functionalities suggests potential for diverse chemical reactivity and biological activity, possibly as a signaling molecule or a biosynthetic precursor. The precise determination of its stereochemistry—both the configuration of the double bond and the chirality at C-3 (if enantiomerically pure)—is critical to understanding its function.

This guide will navigate the multifaceted process of elucidating its structure, beginning with its isolation and purification, followed by a detailed spectroscopic analysis, and culminating in a proposed chemical synthesis for ultimate structural verification.

Isolation and Purification Workflow

The initial step in the structure elucidation of any compound is its isolation in a pure form. Assuming a hypothetical isolation from a natural source, such as a microbial fermentation broth or a plant extract, a multi-step purification protocol is essential. The choice of techniques is dictated by the physicochemical properties of the target molecule—a moderately polar carboxylic acid.

Experimental Protocol: Isolation and Purification

-

Initial Extraction:

-

Lyophilize the source material (e.g., fermentation broth).

-

Perform a solvent extraction with a moderately polar solvent like ethyl acetate. The acidic nature of the carboxylic acid group will facilitate its extraction into an organic solvent, particularly after acidification of the aqueous source material to a pH of ~3 to protonate the carboxylate.

-

-

Liquid-Liquid Partitioning:

-

Wash the crude ethyl acetate extract with brine (saturated NaCl solution) to remove highly polar impurities.

-

Back-extract with a saturated sodium bicarbonate solution. The this compound will deprotonate and move into the aqueous basic layer, leaving non-acidic impurities in the organic phase.

-

Re-acidify the aqueous layer to pH ~3 with 1M HCl and re-extract the protonated target molecule into fresh ethyl acetate. This acid-base extraction is a highly effective purification step for acidic compounds.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Concentrate the ethyl acetate extract in vacuo.

-

Adsorb the crude material onto a small amount of silica gel.

-

Perform column chromatography using a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexane/ethyl acetate 1:1). The hydroxyl and carboxylic acid groups will increase the compound's retention on the silica, allowing for separation from less polar contaminants.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final polishing, employ reverse-phase HPLC (e.g., with a C18 column).

-

Use an isocratic or gradient elution with a mobile phase of acetonitrile and water, both containing 0.1% formic acid to ensure the carboxylic acid remains protonated.

-

Monitor the elution using a UV detector (if the molecule has a chromophore, though less likely for this structure) or, more effectively, an evaporative light scattering detector (ELSD) or a mass spectrometer.

-

-

Visualization of the Purification Workflow

Caption: Workflow for the isolation and purification of this compound.

Spectroscopic Analysis for Structure Elucidation

With the pure compound in hand, a suite of spectroscopic techniques is employed to piece together its molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the compound's substructures.

-

Expected Data: For this compound (C₉H₁₆O₃), the expected monoisotopic mass is 172.1099 g/mol . In negative ion mode electrospray ionization (ESI-MS), the prominent ion would be the deprotonated molecule [M-H]⁻ at m/z 171.1027.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry of the [M-H]⁻ ion would be expected to yield characteristic fragments:

-

A loss of water (H₂O, 18 Da) from the hydroxyl group, resulting in a fragment at m/z 153.0921.

-

A loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid, leading to a fragment at m/z 127.1128.

-

Cleavage adjacent to the hydroxyl group.

-

-

Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the sample directly into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an ESI source.

-

Acquire spectra in both positive and negative ion modes to identify the most stable parent ion.

-

Perform MS/MS analysis on the most abundant parent ion to obtain a fragmentation spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

-

Expected Data:

-

O-H stretch (alcohol): A broad absorption band in the region of 3500-3200 cm⁻¹.

-

O-H stretch (carboxylic acid): A very broad absorption overlapping with the C-H stretches, typically from 3300-2500 cm⁻¹.

-

C-H stretch (alkane): Sharp peaks just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

-

C=O stretch (carboxylic acid): A strong, sharp absorption band around 1710 cm⁻¹.

-

C=C stretch (alkene): A medium intensity peak around 1650 cm⁻¹.

-

=C-H bend (cis-alkene): A characteristic absorption around 700 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-1 | ~10-12 | br s | - | 1H | COOH |

| H-2 | ~2.50 | dd | 16.5, 3.0 | 1H | CH₂COOH |

| H-2' | ~2.45 | dd | 16.5, 9.0 | 1H | CH₂COOH |

| H-3 | ~4.10 | m | - | 1H | CH(OH) |

| H-4 | ~1.60 | m | - | 2H | CH₂CH(OH) |

| H-5 | ~2.15 | m | - | 2H | CH₂CH=CH |

| H-6 | ~5.45 | m | ~10.8 (H-7) | 1H | CH=CH |

| H-7 | ~5.35 | m | ~10.8 (H-6) | 1H | CH=CH |

| H-8 | ~2.05 | m | - | 2H | CH₂CH₃ |

| H-9 | ~0.95 | t | 7.5 | 3H | CH₃ |

-

Key Insight for Z-Stereochemistry: The coupling constant (J) between the vinylic protons H-6 and H-7 is expected to be around 10-12 Hz, which is characteristic of a cis or Z double bond.[1][2] A trans or E configuration would exhibit a larger coupling constant, typically in the range of 14-16 Hz.

| Position | Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~178 | COOH |

| C-2 | ~41 | CH₂COOH |

| C-3 | ~68 | CH(OH) |

| C-4 | ~36 | CH₂CH(OH) |

| C-5 | ~29 | CH₂CH=CH |

| C-6 | ~124 | CH=CH |

| C-7 | ~131 | CH=CH |

| C-8 | ~21 | CH₂CH₃ |

| C-9 | ~14 | CH₃ |

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, it would show a correlation between H-6 and H-7, and between H-2/H-2' and H-3, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For example, the protons at H-2 would show a correlation to the carbonyl carbon C-1, and the protons at H-5 would show correlations to both C-6 and C-7, solidifying the placement of the double bond.

-

Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} NMR spectrum.

-

Perform 2D NMR experiments, including COSY, HSQC, and HMBC, to establish the complete connectivity of the molecule.

Chemical Synthesis for Structural Confirmation

The ultimate proof of a proposed structure is its unambiguous chemical synthesis, followed by a comparison of the spectroscopic data of the synthetic material with that of the isolated compound. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

This retrosynthetic analysis disconnects the molecule at the C4-C5 bond and the C-3 hydroxyl group, suggesting a strategy involving an acetylide addition and a stereoselective reduction.

Caption: A proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Alkylation: The enolate of tert-butyl acetoacetate is generated using a base like sodium hydride (NaH) and then alkylated with (Z)-1-bromo-3-hexene to form the keto-ester intermediate.

-

Asymmetric Reduction: The ketone in the intermediate is reduced to a hydroxyl group. To control the stereochemistry, an asymmetric reduction method such as the Noyori asymmetric hydrogenation could be employed. This would yield an enantiomerically enriched hydroxy-ester.

-

Ester Hydrolysis: The tert-butyl ester is deprotected under acidic conditions (e.g., with trifluoroacetic acid) to yield the final product, this compound.

The synthetic product would then be purified and its spectroscopic data (NMR, MS) compared with that of the isolated compound. An exact match would provide unequivocal proof of the structure.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. A logical workflow of isolation and purification provides the necessary pure material for analysis. High-resolution mass spectrometry establishes the elemental composition, while IR spectroscopy identifies key functional groups. The cornerstone of the elucidation is NMR spectroscopy, particularly 2D techniques, which reveal the precise connectivity of the carbon-hydrogen framework and, crucially, the Z-geometry of the double bond. Finally, a stereocontrolled chemical synthesis provides the ultimate confirmation of the proposed structure. This integrated approach ensures the scientific rigor required for the unambiguous assignment of molecular structures in chemical and pharmaceutical research.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031562). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of compound 6. The inset shows expanded region with H6.... Retrieved from [Link]

-

Genome Context. (n.d.). (Z)-3-Hydroxynon-6-enoic acid. Retrieved from [Link]

-

Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR one-dimensional spectra of double bond region of (6E).... Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2024). Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Frontiers in Chemistry. (2024). Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Retrieved from [Link]

-

PubChem. (n.d.). (8E)-9-((1E,3Z,6Z)-1,3,6-Nonatrien-1-yloxy)-8-nonenoic acid. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). Retrieved from [Link]

-

French-Ukrainian Journal of Chemistry. (2021). Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. Retrieved from [Link]

-

PubChem. (n.d.). 9-hydroxy-5Z-nonenoic acid. Retrieved from [Link]

-

UCSD Computational Mass Spectrometry Website. (n.d.). GNPS. Retrieved from [Link]

- Google Patents. (n.d.). US20170036991A1 - Isolation and purification of 6-aminocaproic acid.

-

LIPID MAPS. (2022). Structure Database (LMSD). Retrieved from [Link]

-

MassBank. (2007). 6-Hydroxyhexanoic acid. Retrieved from [Link]

-

MassBank. (2009). 3,5-dimethoxy-4-hydroxycinnamic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to (Z)-3-Hydroxy-6-nonenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of (Z)-3-Hydroxy-6-nonenoic Acid

This compound is a monounsaturated hydroxy fatty acid belonging to the class of medium-chain fatty acids. Its structure comprises a nine-carbon chain with a carboxylic acid group at one end, a hydroxyl group at the third carbon, and a cis-configured double bond between the sixth and seventh carbons. While specific research on this particular molecule is limited, its structural features suggest potential roles in various biological processes, drawing parallels with other known 3-hydroxy fatty acids that are involved in cellular signaling and as precursors for bioactive lipids.

Significance and Potential Applications

The unique combination of a hydroxyl group and a cis-double bond in a medium-chain fatty acid backbone makes this compound a molecule of interest for several research and development areas. Medium-chain fatty acids are known for their distinct metabolic pathways compared to their long-chain counterparts. The presence of a hydroxyl group can further influence its physicochemical properties and biological activity. Potential applications could span from serving as a chiral building block in organic synthesis to being investigated for its own therapeutic properties, given the emerging roles of hydroxy fatty acids in inflammation and metabolic regulation.

Physicochemical Properties

Chemical Structure and Molecular Formula

Molecular Formula: C9H16O3

Structure:

Predicted Physicochemical Data

Due to the limited availability of experimental data for this compound, the following table summarizes its predicted physicochemical properties. These values were computationally estimated and should be considered as a guide for experimental design.

| Property | Predicted Value |

| Molecular Weight | 172.22 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Water Solubility | Predicted to be sparingly soluble |

| pKa (Strongest Acidic) | ~4.5 - 5.0 |

| logP | ~2.0 - 2.5 |

Interpretation of Physicochemical Properties

As a medium-chain fatty acid, this compound is expected to have limited solubility in water[1]. The presence of the polar carboxylic acid and hydroxyl groups will contribute to some degree of water solubility, while the nonpolar nine-carbon chain will confer hydrophobic character. Its solubility is likely to be higher than that of its non-hydroxylated counterpart, nonenoic acid. In practical terms, it is expected to be soluble in organic solvents such as ethanol, methanol, chloroform, and diethyl ether.

The carboxylic acid group is the primary acidic functional group in the molecule. The pKa of a fatty acid is influenced by its chain length and degree of unsaturation. For unsaturated fatty acids, an increase in the number of double bonds tends to decrease the pKa[2][3]. The predicted pKa of around 4.5 to 5.0 is typical for carboxylic acids and indicates that at physiological pH (~7.4), the molecule will exist predominantly in its deprotonated, carboxylate form.

The predicted logP value in the range of 2.0 to 2.5 suggests that this compound has a moderate degree of lipophilicity. This property is crucial for its potential as a bioactive molecule, as it will influence its ability to cross cell membranes and interact with biological targets. The hydroxyl group decreases the lipophilicity compared to the corresponding unsaturated fatty acid without the hydroxyl group.

Spectroscopic Characterization

General Spectroscopic Features of Unsaturated Hydroxy Fatty Acids

The structural characterization of this compound would rely on a combination of spectroscopic techniques. The following are the expected key features based on its structure and data from similar compounds.

Predicted Spectral Data

-

Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, around 10-12 ppm.

-

Olefinic Protons (-CH=CH-): Two multiplets in the range of 5.3-5.6 ppm, characteristic of a cis-double bond.

-

Methine Proton (-CH(OH)-): A multiplet around 3.8-4.2 ppm.

-

Methylene Protons Alpha to Carbonyl (-CH2-COOH): A multiplet around 2.2-2.5 ppm.

-

Allylic Protons (-CH2-CH=CH-): Multiplets around 2.0-2.3 ppm.

-

Methylene Protons (-CH2-): Multiplets in the range of 1.2-1.8 ppm.

-

Terminal Methyl Protons (-CH3): A triplet around 0.9 ppm.

-

Carbonyl Carbon (-COOH): A signal in the range of 175-180 ppm.

-

Olefinic Carbons (-CH=CH-): Two signals in the range of 125-135 ppm.

-

Carbonyl-bearing Methine Carbon (-CH(OH)-): A signal around 65-75 ppm.

-

Methylene Carbons (-CH2-): Signals in the range of 20-40 ppm.

-

Terminal Methyl Carbon (-CH3): A signal around 14 ppm.

In electrospray ionization mass spectrometry (ESI-MS) in negative ion mode, the most prominent ion would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 171.1. Fragmentation of this ion would likely involve losses of water (H₂O) and carbon dioxide (CO₂).

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1710 cm⁻¹.

-

C=C Stretch (Alkene): A medium intensity peak around 1650 cm⁻¹.

-

=C-H Bend (cis-Alkene): A peak around 700 cm⁻¹.

-

C-O Stretch (Alcohol): A peak in the region of 1050-1150 cm⁻¹.

Experimental Protocols for Analysis and Characterization

Workflow for Physicochemical Property Determination

Sources

natural sources of (Z)-3-Hydroxy-6-nonenoic Acid

An In-Depth Technical Guide to the Potential Natural Sources of (Z)-3-Hydroxy-6-nonenoic Acid

Abstract

This compound is a C9 unsaturated hydroxy fatty acid of interest for its potential biological activities. To date, its presence as a natural product is not well-documented in publicly accessible scientific literature. This technical guide, therefore, provides a comprehensive, predictive framework for researchers, scientists, and drug development professionals on the potential natural sources of this compound. It synthesizes current knowledge on the biosynthesis of analogous fatty acids in microorganisms to propose likely origins and outlines a detailed methodological approach for the discovery, isolation, and structural elucidation of this compound. This document is intended to serve as a roadmap for the exploration and characterization of this and other novel bioactive lipids.

Introduction: The Quest for Novel Bioactive Lipids

Hydroxy fatty acids (HFAs) are a diverse class of molecules found across the plant, animal, and microbial kingdoms.[1] Their structural variations, including chain length, degree of unsaturation, and the position of hydroxyl groups, give rise to a wide array of biological functions. These range from structural components of cell membranes to potent signaling molecules involved in inflammation and immune responses.[1][2] 3-Hydroxy fatty acids, in particular, are known constituents of bacterial lipopolysaccharides and have been identified in various fungi and yeasts, where they can play roles in microbial interactions and pathogenesis.[1][3]

This compound, with its specific cis-double bond and hydroxyl group placement, represents a unique chemical entity with yet-to-be-discovered biological activities. The lack of established natural sources presents a significant opportunity for biodiscovery. This guide provides a theoretical and practical foundation for identifying potential microbial producers of this molecule.

Potential Natural Sources and Biosynthetic Pathways

While no definitive natural source of this compound has been identified, an analysis of known fatty acid biosynthetic pathways in microorganisms allows for informed predictions of its likely origins. Bacteria and fungi are the most probable candidates due to their vast and versatile metabolic capabilities in producing a wide range of fatty acids.[4][5]

Microbial Biosynthesis of Unsaturated Hydroxy Fatty Acids

The biosynthesis of a molecule like this compound would involve the core machinery of fatty acid synthesis (FAS) with the action of specialized enzymes to introduce the hydroxyl group and the cis-double bond at specific positions.

There are two primary pathways for the synthesis of unsaturated fatty acids in bacteria: anaerobic and aerobic.[6]

-

Anaerobic Pathway: This pathway, common in bacteria like Escherichia coli, introduces a double bond during the fatty acid elongation cycle. An key enzyme, a β-hydroxyacyl-ACP dehydratase/isomerase, creates a cis-double bond from a trans-2-enoyl-ACP intermediate.[6][7] It is conceivable that a variation of this pathway, potentially involving a specific dehydratase and subsequent elongation, could lead to the formation of the C9 backbone with a cis-double bond at the 6th position. The 3-hydroxy group would be a standard intermediate in the FAS cycle.

-

Aerobic Pathway: This pathway utilizes oxygen-dependent desaturase enzymes to introduce double bonds into fully formed saturated fatty acids.[6] Fungi and some bacteria employ this mechanism.[8] A specific desaturase acting on a 3-hydroxynonanoic acid precursor could potentially generate this compound.

Another relevant enzymatic activity is that of fatty acid hydratases . These enzymes catalyze the addition of water across a double bond in an unsaturated fatty acid to form a hydroxy fatty acid.[9] A hydratase acting on a C9 fatty acid with a double bond at the 5th or 6th position could be another route to a hydroxylated product.

The following diagram illustrates a hypothetical biosynthetic pathway leading to this compound within the context of bacterial fatty acid synthesis.

Caption: Workflow for the discovery and isolation of novel fatty acids.

Step-by-Step Experimental Protocols

This protocol is a generalized method for extracting total lipids from bacterial or fungal cells.

-

Cell Harvesting: Centrifuge the microbial culture to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove media components. [10]Freeze-drying the pellet can improve extraction efficiency.

-

Cell Disruption: Resuspend the cell pellet in a solvent mixture. For effective lipid release, especially from organisms with tough cell walls, physical disruption methods such as bead beating, sonication, or French press are recommended. [10]3. Solvent Extraction (Modified Bligh-Dyer Method):

-

To the disrupted cell suspension, add chloroform and methanol to achieve a final single-phase solvent ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v).

-

Agitate the mixture for several hours at room temperature.

-

Add additional chloroform and water to induce phase separation, resulting in a final ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).

-

Centrifuge the mixture to separate the phases. The lower chloroform layer, containing the lipids, is carefully collected. [10][11]4. Solvent Removal: Evaporate the chloroform from the collected lipid extract under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.

-

-

Solid-Phase Extraction (SPE): The crude lipid extract can be fractionated using SPE to separate lipid classes based on polarity. A silica gel cartridge is typically used, eluting with solvents of increasing polarity (e.g., hexane, diethyl ether, methanol) to separate neutral lipids, free fatty acids, and polar lipids.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fraction containing free fatty acids can be further purified by reversed-phase HPLC. A C18 column is commonly used with a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid to ensure protonation of the carboxylic acid). [12]Fractions are collected and analyzed for the presence of the target molecule.

Structural Elucidation and Characterization

Confirming the structure of this compound requires a combination of chromatographic and spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

GC-MS is a powerful tool for the analysis of fatty acids. [13]However, derivatization to more volatile esters is necessary.

-

To the dried fatty acid sample, add a solution of boron trifluoride in methanol (12-14% w/v). [14]2. Heat the mixture at 60-100°C for 5-10 minutes in a sealed vial.

-

After cooling, add water and hexane. Vortex the mixture.

-

The upper hexane layer containing the FAMEs is collected for GC-MS analysis. The mass spectrum of the FAME of this compound would be expected to show characteristic fragmentation patterns that can help determine the position of the hydroxyl group and the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous determination of the double bond geometry (Z or E) and the precise location of all functional groups. 2D NMR techniques such as COSY, HSQC, and HMBC will be crucial for assigning all proton and carbon signals and confirming the connectivity of the molecule.

The following diagram outlines the analytical workflow for structural elucidation.

Sources

- 1. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 2. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aocs.org [aocs.org]

- 5. Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What Are the Methods for Extracting Bacterial Cell Membrane Lipids? | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hplc.eu [hplc.eu]

- 13. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 14. mdpi.com [mdpi.com]

biosynthesis pathway of 3-hydroxy fatty acids in microorganisms

An In-depth Technical Guide to the Biosynthesis Pathway of 3-Hydroxy Fatty Acids in Microorganisms

Abstract

3-Hydroxy fatty acids (3-HFAs) are a crucial class of molecules in the microbial world, serving as fundamental building blocks for essential cellular components and valuable bioproducts. They are the monomeric units of polyhydroxyalkanoates (PHAs), the lipid moiety of endotoxins (lipopolysaccharides), and precursors to rhamnolipid biosurfactants.[1][2][3] Their diverse functionalities and potential applications in bioplastics, medicine, and agriculture have made their biosynthetic pathways a subject of intense research.[4][5][6][7] This guide provides a comprehensive technical overview of the core biosynthetic routes for 3-HFA production in microorganisms, offers insights into metabolic engineering strategies for enhanced production, and details the standard analytical methodologies for their characterization.

Core Biosynthetic Pathways: Diverging Routes to a Key Intermediate

Microorganisms have evolved several distinct metabolic pathways to synthesize 3-HFAs. These pathways cleverly intersect with central carbon metabolism, primarily the fatty acid synthesis (FAS) and degradation (β-oxidation) cycles. The stereochemistry of the hydroxyl group is critical, with the (R)-enantiomer being the primary precursor for PHA and rhamnolipid synthesis.

Pathway I: Shunting from De Novo Fatty Acid Synthesis (FASII)

The most prevalent route for 3-HFA synthesis in many bacteria, including the well-studied Pseudomonas putida, involves intercepting an intermediate from the type II fatty acid synthesis (FASII) pathway.[8] The FASII cycle is a conserved process that builds fatty acids two carbons at a time from acetyl-CoA.[9][10][11]

Causality of the Pathway: This route directly links the cell's primary anabolic machinery for lipid production to the synthesis of 3-HFAs. When carbon is abundant, the FASII pathway is highly active, providing a steady stream of the key intermediate, (R)-3-hydroxyacyl-acyl carrier protein ((R)-3-hydroxyacyl-ACP).

Key Enzymatic Steps:

-

Formation of the Precursor: Within the FASII cycle, the enzyme 3-ketoacyl-ACP reductase (FabG) catalyzes the NADPH-dependent reduction of a 3-ketoacyl-ACP to a (R)-3-hydroxyacyl-ACP.[11][12][13][14] This is a standard step in the elongation of the fatty acid chain.

-

The Crucial Shunt: The enzyme 3-hydroxyacyl-ACP:CoA transacylase (PhaG) is the pivotal component that diverts the intermediate from the FASII pathway.[8][15] PhaG catalyzes the transfer of the (R)-3-hydroxyacyl moiety from the acyl carrier protein (ACP) to Coenzyme A (CoA), forming (R)-3-hydroxyacyl-CoA.[2][8] This product is now available for downstream pathways, such as PHA synthesis, and is no longer a substrate for the next enzyme in the FASII cycle (the dehydratase FabZ/FabA).[9][16]

Pathway II: Re-routing from Fatty Acid β-Oxidation

Microorganisms can also generate 3-HFAs by tapping into the fatty acid β-oxidation pathway, the primary route for catabolizing fatty acids to generate energy. This pathway is particularly active when cells are grown on fatty acids as a carbon source.

Causality of the Pathway: This route provides a direct mechanism to convert external fatty acids into valuable bioproducts. Instead of fully degrading the fatty acids for energy, the cell can convert intermediates into PHA precursors, effectively using the β-oxidation machinery in a synthetic, rather than purely catabolic, capacity.

Key Enzymatic Steps:

-

Hydration of an Intermediate: The β-oxidation cycle generates a trans-2-enoyl-CoA intermediate. The enzyme (R)-specific enoyl-CoA hydratase (PhaJ) hydrates this double bond to form an (R)-3-hydroxyacyl-CoA.[12] This is a key step, as the standard β-oxidation hydratase typically produces the (S)-enantiomer.

-

Reduction of a Keto-intermediate: Alternatively, the enzyme 3-ketoacyl-CoA reductase (FabG) , known for its role in FASII, can also act on the 3-ketoacyl-CoA intermediate from β-oxidation, reducing it to (R)-3-hydroxyacyl-CoA.[12] This highlights the metabolic flexibility of certain enzymes to operate in different pathways.

The resulting (R)-3-hydroxyacyl-CoA is then polymerized into PHA by PHA synthase (PhaC) .

Pathway III: Specialized Dimer Synthesis for Rhamnolipids

In bacteria like Pseudomonas aeruginosa, 3-HFAs are precursors to rhamnolipids, powerful biosurfactants. This process involves a specialized enzyme that directly utilizes the (R)-3-hydroxyacyl-ACP intermediate from the FASII pathway to create the lipid core of the rhamnolipid.

Causality of the Pathway: This is a dedicated secondary metabolic pathway that competes directly with the primary FASII cycle for its intermediates. Its activation is often linked to quorum sensing, ensuring that surfactant production occurs at high cell densities when it is most beneficial for the bacterial community (e.g., in biofilm formation).

Key Enzymatic Step:

-

Dimerization by RhlA: The enzyme RhlA is an acyltransferase that catalyzes the formation of a dimer, 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA) , from two molecules of (R)-3-hydroxyacyl-ACP.[17][18][19] RhlA is highly selective for C10 acyl-ACP intermediates, which is why the predominant HAA in P. aeruginosa is 3-(3-hydroxydecanoyloxy)decanoate.[17][20] This HAA dimer forms the hydrophobic lipid tail of the rhamnolipid molecule, which is later glycosylated by RhlB and RhlC.[20][21]

Metabolic Engineering for Enhanced Production

The native production of 3-HFAs is often tightly regulated and insufficient for industrial applications. Metabolic engineering provides a powerful toolkit to rewire microbial metabolism for overproduction. The choice of strategy is dictated by the desired product, the host organism (e.g., E. coli, C. necator), and the available carbon source.[22][23]

Trustworthiness of Protocols: The core principle of these engineering strategies is to create a strong metabolic "pull" towards the desired 3-HFA product while blocking "leaks" into competing pathways. This creates a self-validating system where increased flux through the engineered pathway is the primary route for carbon metabolism.

| Strategy | Target Gene(s) | Rationale | Example Organism |

| Increase Precursor Supply | acc (Acetyl-CoA Carboxylase) | Overexpression boosts the supply of malonyl-CoA, the primary building block for fatty acid synthesis.[24] | E. coli |

| Enhance Shunting | phaG, phaJ | Overexpression of these key enzymes increases the rate at which intermediates are diverted into the 3-HFA pathway.[12][15] | Pseudomonas sp., E. coli |

| Block Degradation | fadD (Acyl-CoA Synthetase) | Knockout prevents the re-activation and subsequent degradation of free fatty acids via β-oxidation.[24][25] | E. coli |

| Block Competing Pathways | rhlB, rhlC | Knockout in P. aeruginosa truncates the rhamnolipid pathway, causing the accumulation of the HAA precursor.[20] | P. aeruginosa |

| Final Product Synthesis | phaC (PHA Synthase) | Overexpression of a synthase with broad substrate specificity can increase the incorporation of various 3-HFA monomers.[5] | C. necator, A. hydrophila |

Analytical Workflow: Quantification of 3-Hydroxy Fatty Acids

Accurate and robust quantification of 3-HFAs is essential for evaluating metabolic engineering strategies and understanding pathway flux. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard method due to its high sensitivity and ability to resolve and identify different fatty acid chain lengths.[26][27]

Detailed Experimental Protocol: GC-MS Analysis of Cellular 3-HFAs

This protocol is a self-validating system that includes an internal standard for accurate quantification, hydrolysis to release all bound 3-HFAs, and derivatization to ensure volatility for GC analysis.

I. Sample Preparation & Hydrolysis

-

Harvest microbial cells (e.g., 10-20 mg dry cell weight) by centrifugation.

-

Wash the cell pellet twice with saline solution to remove media components. Lyophilize the pellet to obtain a precise dry weight.

-

To the dry cell pellet, add a known amount of an internal standard (e.g., 3-hydroxytridecanoic acid, if not expected in the sample).

-

Add 1 mL of 4 M HCl in methanol. This solution acts as both a hydrolysis and transesterification agent, cleaving 3-HFAs from polymers (like PHA) or lipids and converting them to fatty acid methyl esters (FAMEs).

-

Seal the vial tightly and heat at 100°C for 4 hours to ensure complete methanolysis.

II. Extraction

-

Cool the sample to room temperature.

-

Add 1 mL of distilled water and vortex vigorously.

-

Add 1 mL of hexane (or chloroform) to extract the hydrophobic FAMEs. Vortex for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic phase containing the FAMEs to a new clean glass vial.

III. Derivatization

-

Evaporate the solvent from the extracted FAMEs under a gentle stream of nitrogen gas.

-

To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[28] This step converts the free hydroxyl group into a trimethylsilyl (TMS) ether, which is more volatile and thermally stable for GC analysis.[29]

-

Seal the vial and heat at 80°C for 1 hour.[28]

IV. GC-MS Analysis

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (Example):

-

Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Initial temperature of 80°C for 5 min, ramp at 5°C/min to 250°C, hold for 10 min.[28]

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[28]

-

Key Ions: Monitor for characteristic fragment ions. For TMS-derivatized 3-HFA methyl esters, a prominent fragment ion at m/z 175 is characteristic of the cleavage at the C3-C4 bond, confirming the 3-hydroxy position.[30][31] The molecular ion (M+) and the M-15 fragment (loss of a methyl group) are used to confirm the chain length.[30]

-

Conclusion and Future Perspectives

The biosynthesis of 3-hydroxy fatty acids in microorganisms represents a nexus of primary and secondary metabolism, offering multiple targets for scientific inquiry and metabolic engineering. The pathways originating from fatty acid synthesis and β-oxidation provide a robust and flexible platform for producing these valuable molecules from a wide range of carbon sources. As our understanding of the key enzymes like PhaG, PhaJ, and RhlA deepens, so does our ability to manipulate these pathways for targeted outcomes.

The future of this field lies in the discovery of novel enzymes with unique substrate specificities and the application of synthetic biology to construct artificial pathways for the production of "designer" 3-HFAs with specific chain lengths and functionalities. These custom molecules hold immense promise for the development of advanced biomaterials, next-generation biosurfactants, and chiral building blocks for the pharmaceutical industry.

References

- Current time information in Montreal, CA. (n.d.). Google.

- Mo, F., et al. (2023). Metabolic Engineering Strategies for Enhanced Polyhydroxyalkanoate (PHA) Production in Cupriavidus necator. MDPI.

- Madison, L. L., & Huisman, G. W. (1999). Metabolic engineering of poly(3-hydroxyalkanoates): from DNA to plastic. PubMed.

- Mo, F., et al. (2023). Metabolic Engineering Strategies for Enhanced Polyhydroxyalkanoate (PHA) Production in Cupriavidus necator. PubMed.

- Chen, G. Q., et al. (2010). Metabolic Engineering for Microbial Production of Polyhydroxyalkanoates Consisting of High 3-hydroxyhexanoate Content by Recombinant Aeromonas Hydrophila. PubMed.

- Hoffmann, N., et al. (2000). PhaG-Mediated Synthesis of Poly(3-Hydroxyalkanoates) Consisting of Medium-Chain-Length Constituents from Nonrelated Carbon Sources in Recombinant Pseudomonas fragi. NIH.

- Madison, L. L., & Huisman, G. W. (1999). Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic. PMC.

- UniProt. (n.d.). rhlA - 3-(3-hydroxydecanoyloxy)decanoate synthase. UniProtKB.

- Wittgens, A., et al. (2020). Exploiting the Natural Diversity of RhlA Acyltransferases for the Synthesis of the Rhamnolipid Precursor 3-(3-Hydroxyalkanoyloxy)Alkanoic Acid. PubMed.

- Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. PubMed.

- Jones, P. M., & Bennett, M. J. (n.d.). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS.

- Jones, P. M., & Bennett, M. J. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. PubMed.

- Poblete-Castro, I., et al. (2012). PHA synthesis pathways in bacteria. ResearchGate.

- Rehm, B. H., et al. (1998). Role of Fatty Acid De Novo Biosynthesis in Polyhydroxyalkanoic Acid (PHA) and Rhamnolipid Synthesis by Pseudomonads: Establishment of the Transacylase (PhaG). NIH.

- Kumar, P., et al. (2023). Advancements in genetic engineering for enhanced Polyhydroxyalkanoates (PHA) production: a comprehensive review of metabolic pathway manipulation and gene deletion strategies. Taylor & Francis Online.

- Sch Exptl. (2023). Microbial catalysis for the production of hydroxy- and amino-fatty acids.

- Zhou, R., et al. (2023). RhlA Exhibits Dual Thioesterase and Acyltransferase Activities during Rhamnolipid Biosynthesis. ACS Publications.

- Yuan, Y., et al. (2012). Pseudomonas aeruginosa Directly Shunts β-Oxidation Degradation Intermediates into De Novo Fatty Acid Biosynthesis. PubMed Central.

- Tappero, A., et al. (2019). An updated overview on the regulatory circuits of polyhydroxyalkanoates synthesis. PMC.

- Abdel-Mawgoud, A. M., et al. (2014). Role of β-oxidation and de novo fatty acid synthesis in the production of rhamnolipids and polyhydroxyalkanoates by Pseudomonas aeruginosa. PubMed.

- Cronan, J. E. (2012). Will the Initiator of Fatty Acid Synthesis in Pseudomonas aeruginosa Please Stand Up?.

- Lennen, R. M., et al. (2013). Fatty acid synthesis in Escherichia coli and its applications towards the production of fatty acid based biofuels. PMC - PubMed Central.

- Wittgens, A., et al. (2020). Exploiting the Natural Diversity of RhlA Acyltransferases for the Synthesis of the Rhamnolipid Precursor 3-(3-Hydroxyalkanoyloxy)Alkanoic Acid. ASM Journals.

- White, S. W., et al. (2005). Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways. PMC - PubMed Central.

- Davis, D. A., et al. (2005). Importance of 3-Hydroxy Fatty Acid Composition of Lipopeptides for Biosurfactant Activity.

- Park, J., et al. (2018). Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli. Frontiers.

- Lian, J., & Zhao, H. (2015). Metabolic engineering of Escherichia coli for the production of hydroxy fatty acids from glucose. UNL Digital Commons.

- AOCS. (n.d.). Biosynthesis of Fatty Acids.

- TUM. (n.d.). Triggering of plant immunity through bacterial hydroxy fatty acid metabolites.

- Mezzina, M. P., & Pettinari, M. J. (2018). Role of PhaC Type I and Type II Enzymes during PHA Biosynthesis. MDPI.

- Cyberlipid. (n.d.). Hydroxy fatty acids.

- Hernandez-Gomez, M. C., et al. (2022). Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity. PMC - PubMed Central.

- Feng, Y., & Cronan, J. E. (2011). Regulation of fatty acid metabolism in bacteria. ResearchGate.

- Zhang, Y. M., & Cronan, J. E. (2014). Escherichia coli FabG 3-ketoacyl-ACP reductase proteins lacking the assigned catalytic triad residues are active enzymes. PMC - PubMed Central.

- Miller, J. R., et al. (2012). Discovery of an Allosteric Inhibitor Binding Site in 3-Oxo-acyl-ACP Reductase from Pseudomonas aeruginosa. PubMed Central.

- Cronan, J. E. (2016). Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways. PubMed Central.

- Taguchi, K., et al. (2001). FabG, an NADPH-Dependent 3-Ketoacyl Reductase of Pseudomonas aeruginosa, Provides Precursors for Medium-Chain-Length Poly-3-Hydroxyalkanoate Biosynthesis in Escherichia coli. Semantic Scholar.

- Wang, Y., et al. (2025). Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production. NIH.

- Sebastian, A., & Larsson, L. (2003). Analysis of 3-hydroxy fatty acids of 10, 12, 14, 16, and 18 carbon.... ResearchGate.

- Hoang, T. T., & Schweizer, H. P. (1999). β-Ketoacyl acyl carrier protein reductase (FabG) activity of the fatty acid biosynthetic pathway is a determining factor of 3-oxo-homoserine lactone acyl chain lengths. ResearchGate.

- Yuan, Y., et al. (2012). Fatty Acid Biosynthesis in Pseudomonas aeruginosa Is Initiated by the FabY Class of β-Ketoacyl Acyl Carrier Protein Synthases. PubMed Central.

- Hankins, J. V., et al. (2011). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated.... ResearchGate.

- Kim, K. R., & Oh, D. K. (2013). Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes. PubMed.

- Kim, K. R., & Oh, D. K. (2013). (PDF) Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes.

Sources

- 1. Pseudomonas aeruginosa Directly Shunts β-Oxidation Degradation Intermediates into De Novo Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 4. Metabolic engineering of poly(3-hydroxyalkanoates): from DNA to plastic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic engineering for microbial production of polyhydroxyalkanoates consisting of high 3-hydroxyhexanoate content by recombinant Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ascenion.de [ascenion.de]

- 7. Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Fatty Acid De Novo Biosynthesis in Polyhydroxyalkanoic Acid (PHA) and Rhamnolipid Synthesis by Pseudomonads: Establishment of the Transacylase (PhaG)-Mediated Pathway for PHA Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fatty Acid Biosynthesis in Pseudomonas aeruginosa Is Initiated by the FabY Class of β-Ketoacyl Acyl Carrier Protein Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. An updated overview on the regulatory circuits of polyhydroxyalkanoates synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of an Allosteric Inhibitor Binding Site in 3-Oxo-acyl-ACP Reductase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PhaG-Mediated Synthesis of Poly(3-Hydroxyalkanoates) Consisting of Medium-Chain-Length Constituents from Nonrelated Carbon Sources in Recombinant Pseudomonas fragi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fatty acid synthesis in Escherichia coli and its applications towards the production of fatty acid based biofuels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uniprot.org [uniprot.org]

- 18. Exploiting the Natural Diversity of RhlA Acyltransferases for the Synthesis of the Rhamnolipid Precursor 3-(3-Hydroxyalkanoyloxy)Alkanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Role of β-oxidation and de novo fatty acid synthesis in the production of rhamnolipids and polyhydroxyalkanoates by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. mdpi.com [mdpi.com]

- 23. Metabolic Engineering Strategies for Enhanced Polyhydroxyalkanoate (PHA) Production in Cupriavidus necator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 25. Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. lipidmaps.org [lipidmaps.org]

- 29. researchgate.net [researchgate.net]

- 30. Importance of 3-Hydroxy Fatty Acid Composition of Lipopeptides for Biosurfactant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

A Technical Guide to the Cellular Signaling Mechanisms of (Z)-3-Hydroxy-6-nonenoic Acid and its Congeners

Executive Summary

(Z)-3-Hydroxy-6-nonenoic acid is a nine-carbon unsaturated hydroxy fatty acid. While direct research into its specific cell signaling functions is nascent, its structural characteristics place it at the intersection of several critical lipid signaling paradigms. This guide synthesizes current knowledge on the broader class of 3-hydroxy fatty acids (3-OH-FAs) and related medium-to-long chain fatty acids to build a robust, evidence-based framework of its potential mechanisms of action. We explore two primary, and somewhat opposing, functional hypotheses: a role in metabolic disruption through mitochondrial toxicity, as seen in fatty acid oxidation disorders, and a potential role in receptor-mediated immunomodulation through pathways analogous to those activated by other unsaturated fatty acids, such as the G-protein coupled receptor GPR120. This document provides the theoretical basis, key experimental protocols, and future directions required to rigorously investigate the bioactivity of this and related molecules.

Introduction: The Enigmatic Nature of this compound